Methyl 3-amino-5-(methylsulfonyl)benzoate
Description
Methyl 3-amino-5-(methylsulfonyl)benzoate (CAS: 168618-23-3) is an aromatic ester featuring a benzoate backbone substituted with an amino group at position 3 and a methylsulfonyl group at position 3. Its molecular formula is C₉H₁₁NO₄S, with a molecular weight of 229.25 g/mol . The compound is synthesized via catalytic hydrogenation of 3-(methylsulfonyl)-5-nitrobenzoic acid methyl ester using 5% Pd/C under 5 bar hydrogen pressure, yielding a 94% isolated product . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide-based inhibitors targeting enzymes like β-secretase and WD repeat-containing proteins .
Properties
IUPAC Name |
methyl 3-amino-5-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNYNYIYWUOJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596735 | |
| Record name | Methyl 3-amino-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-23-3 | |
| Record name | Methyl 3-amino-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 3-amino-5-(methylsulfonyl)benzoate, also known as MSAB, primarily targets β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription.
Mode of Action
MSAB interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin. This interaction induces ubiquitination of β-catenin, marking it for degradation by the proteasome.
Biochemical Pathways
The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . β-catenin, the target of MSAB, is a key component of this pathway. By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can have downstream effects on cell proliferation and differentiation.
Biological Activity
Methyl 3-amino-5-(methylsulfonyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . The structure includes a benzoate moiety with an amino group and a methylsulfonyl group, which are critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially leading to the inhibition or modulation of enzyme activity. Additionally, the benzoyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in treating infections.
- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can be significant for treating hyperpigmentation disorders .
Case Studies and Experimental Data
- Antimicrobial Studies : In vitro experiments have shown that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). The compound was tested in various concentrations, revealing a minimum inhibitory concentration (MIC) that indicates its potential effectiveness in treating tuberculosis infections .
- Tyrosinase Inhibition : A study investigating the tyrosinase inhibitory activity found that this compound could effectively reduce melanin production in B16F10 cells. The IC50 values indicated potent inhibition compared to standard inhibitors like kojic acid.
- Toxicity Assessment : Preliminary toxicity assessments have shown that while the compound exhibits beneficial biological activities, it also poses some risks. It is classified as harmful if swallowed and can cause skin irritation . Thus, careful consideration of dosage and application is necessary.
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
MSAB serves as a key scaffold in the synthesis of various bioactive molecules. Its functional groups allow for the modification and derivation of new compounds, making it valuable in pharmaceutical chemistry.
Key Applications in Organic Synthesis
- Precursor for Bioactive Compounds : MSAB is utilized in synthesizing compounds with antifungal, anticancer, antihypertensive, and antiviral properties. For example, derivatives of MSAB have been explored for their potential in treating cancer by inhibiting cell proliferation through targeting the Wnt signaling pathway.
- Synthesis of Pharmaceutical Intermediates : It acts as an intermediate in the production of pharmaceuticals, facilitating the creation of complex molecules with therapeutic effects.
Drug Delivery Systems
Recent studies have highlighted the potential of MSAB derivatives in developing advanced drug delivery systems. These systems aim to enhance bioavailability and therapeutic efficacy for various diseases, particularly cardiovascular conditions.
Case Studies
- Cardiovascular Applications : Research indicates that MSAB derivatives can improve drug delivery mechanisms for conditions such as atherosclerosis and ischemic-reperfusion injury. These systems are designed to overcome physiological barriers and enhance the efficacy of cardiovascular drugs.
Target and Mode of Action
- Primary Target : β-catenin, a protein involved in cell adhesion and gene transcription.
- Mode of Action : MSAB interacts with specific regions of β-catenin, affecting the Wnt signaling pathway, which is vital for various cellular processes including proliferation and differentiation.
Pharmacological Insights
The pharmacokinetics of MSAB suggest that it is likely cell-permeable, enhancing its potential as a therapeutic agent.
Biological Activities
- MSAB has shown promise in various biological assays indicating its multifaceted role in modulating biological pathways relevant to disease treatment.
Comparison with Similar Compounds
Structural Analogs
The table below highlights structural analogs of Methyl 3-amino-5-(methylsulfonyl)benzoate, focusing on substituent variations and their implications:
Key Observations :
- Positional Isomerism: Methyl 2-amino-5-(methylsulfonyl)benzoate (similarity 0.92) differs only in the amino group’s position (C2 vs. C3), which may alter steric and electronic interactions in biological targets .
- Functional Group Effects: Replacing the methyl ester with a carboxylic acid (3-Amino-5-(methylsulfonyl)benzoic acid) increases hydrophilicity, impacting bioavailability and metabolic stability .
- Bioactivity : Sulfonamide derivatives like those in exhibit enzyme inhibitory activity, whereas hydroxylated analogs (e.g., Compound 5 in ) show α-glucosidase inhibition, underscoring the role of substituents in target specificity.
Physicochemical Properties
- Solubility: The methyl ester group in this compound enhances lipophilicity (logP ~1.5–2.0) compared to its carboxylic acid analog (logP ~0.5–1.0) .
- Electron Effects: The methylsulfonyl group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the meta position relative to the amino group .
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-5-(methylsulfonyl)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzoate scaffold. A key approach involves:
- Step 1 : Introduction of the methylsulfonyl group via sulfonation or nucleophilic substitution. For example, methyl 3-iodo-5-[methyl(methylsulfonyl)amino]benzoate can undergo palladium-catalyzed cross-coupling (e.g., Stille coupling with allyltributyltin) to introduce allyl groups .
- Step 2 : Buchwald-Hartwig amination to install the amino group at the 3-position. This requires Pd catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., Xantphos), and elevated temperatures (~150°C) .
- Optimization : Yield depends on solvent choice (DMF or DCM), stoichiometry of reagents (e.g., excess Cs₂CO₃ for deprotonation), and purification via silica gel chromatography (20–40% EtOAc/hexanes) .
Q. Which spectroscopic methods are optimal for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
- ¹H NMR : The methyl ester (δ ~3.9 ppm, singlet), methylsulfonyl group (δ ~3.3–3.5 ppm for CH₃SO₂), and aromatic protons (δ ~7.4–8.3 ppm) are diagnostic. For example, in methyl 3-allyl-5-[methyl(methylsulfonyl)amino]benzoate, allylic protons appear at δ 5.1–5.9 ppm .
- Mass Spectrometry : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ = 284.20 for the allyl derivative) .
- 19F NMR : Used for analogs with fluorinated substituents (e.g., δ −58.0 ppm for trifluoromethoxy derivatives) .
Advanced Research Questions
Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The methylsulfonyl group at position 5 deactivates the aromatic ring, reducing electrophilicity at the ester carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (e.g., elevated temperatures) for ester hydrolysis or transesterification.
- Amino Group Reactivity : The 3-amino group can act as a directing group in electrophilic substitution or participate in diazotization for further functionalization. Computational studies (e.g., DFT) predict charge distribution and reactive sites .
Q. What computational methods are used to model the interaction of this compound with biological targets, and how do structural modifications impact binding affinity?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding to enzymes like β-secretase. The methylsulfonyl group enhances hydrogen bonding with catalytic residues (e.g., Asp32 in β-secretase) .
- SAR Analysis : Modifications at the 5-position (e.g., replacing methylsulfonyl with trifluoromethoxy) alter steric and electronic profiles. For instance, trifluoromethoxy derivatives show improved hydrophobic interactions in enzyme pockets .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time, correlating with IC₅₀ values from enzymatic assays .
Q. How can conflicting crystallographic data for derivatives of this compound be resolved during structure validation?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement. Discrepancies in bond lengths/angles may arise from disordered solvent molecules; iterative refinement and TWIN commands address twinning or pseudo-symmetry .
- Validation Metrics : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps. For example, methyl 3-iodo-5-(methylsulfonyl)benzoate derivatives may require anisotropic displacement parameters for iodine atoms .
Q. What strategies mitigate competing side reactions during the synthesis of analogs with bulky substituents?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired coupling during Pd-catalyzed steps. Boc removal is achieved via TFA in DCM .
- Steric Mitigation : Use bulky ligands (e.g., Xantphos) in Pd catalysis to suppress β-hydride elimination in allylation reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
